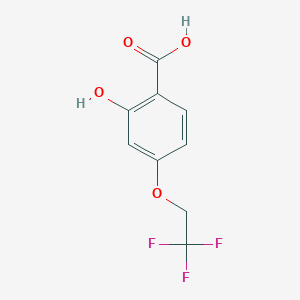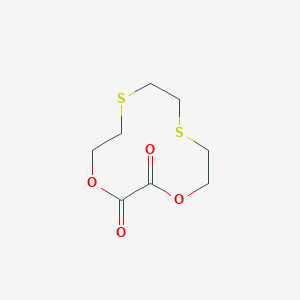
1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione: is a macrocyclic compound that contains both oxygen and sulfur atoms within its ring structure. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione can be synthesized through a multi-step process involving the reaction of appropriate diols and dithiols under controlled conditions. The synthesis typically involves the formation of intermediate compounds, which are then cyclized to form the desired macrocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The oxygen and sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione exerts its effects involves the coordination of its oxygen and sulfur atoms to metal ions. This coordination forms stable complexes that can alter the electronic and structural properties of the metal ions. The molecular targets include various metal ions, and the pathways involved are primarily related to metal-ligand interactions .
Comparación Con Compuestos Similares
- 1,9-Dioxa-3,6-dithiacyclotridecane-10,12-dione
- 1,4-Dioxa-7,10-dithiacyclododecane
Comparison: 1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione is unique due to its specific ring size and the positioning of oxygen and sulfur atoms, which influence its metal-binding properties. Compared to similar compounds, it may form more stable or selective complexes with certain metal ions, making it particularly valuable in specific applications .
Propiedades
Número CAS |
652969-26-1 |
|---|---|
Fórmula molecular |
C8H12O4S2 |
Peso molecular |
236.3 g/mol |
Nombre IUPAC |
1,4-dioxa-7,10-dithiacyclododecane-2,3-dione |
InChI |
InChI=1S/C8H12O4S2/c9-7-8(10)12-2-4-14-6-5-13-3-1-11-7/h1-6H2 |
Clave InChI |
TVAZFVZMJWTXEP-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCSCCOC(=O)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


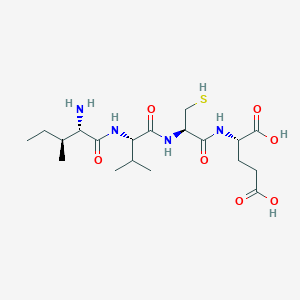

![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
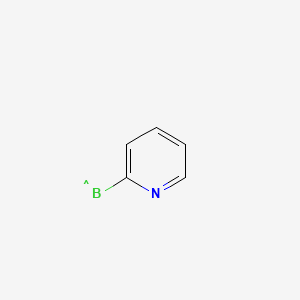

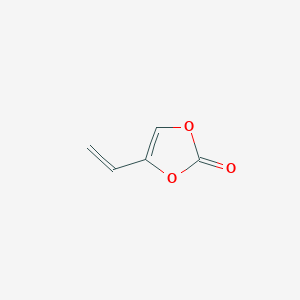
-lambda~5~-phosphane](/img/structure/B12541958.png)
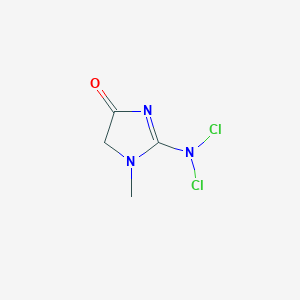
![Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]-](/img/structure/B12541978.png)
![2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12541979.png)
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)

